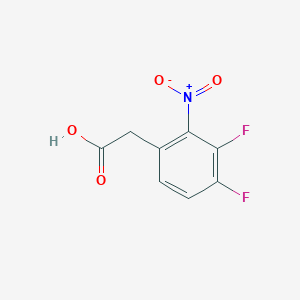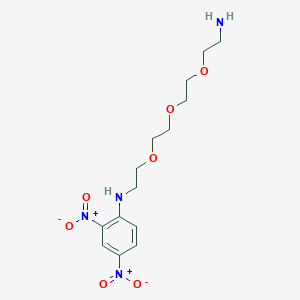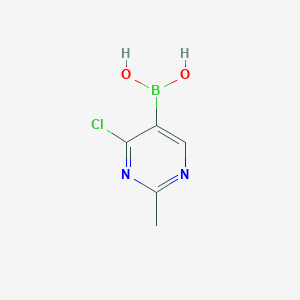
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C5H6BClN2O2 and a molecular weight of 172.38 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a boronic acid group makes it particularly useful in various chemical reactions, especially in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a diboron reagent . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under mild conditions and is highly efficient, making it suitable for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it a preferred method for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate (KOAc) or potassium phosphate (K3PO4).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and as a protease inhibitor.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-methylpyrimidin-5-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is crucial in the formation of biaryl compounds and other complex organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
2-Methylpyrimidin-5-ylboronic Acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chlorine substituent and a boronic acid group on the pyrimidine ring. This combination allows for versatile reactivity and makes it a valuable reagent in various synthetic applications .
Propiedades
Fórmula molecular |
C5H6BClN2O2 |
|---|---|
Peso molecular |
172.38 g/mol |
Nombre IUPAC |
(4-chloro-2-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C5H6BClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2,10-11H,1H3 |
Clave InChI |
YETREQHXFXKEJB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


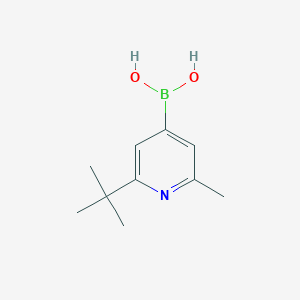
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

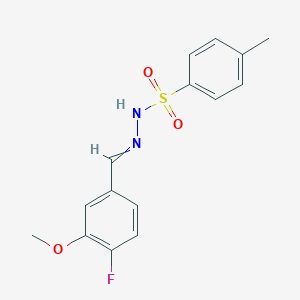
![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)
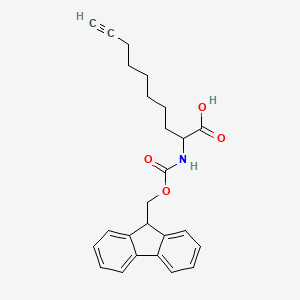
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)


![(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)

